2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride
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Overview
Description
2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride is an organic compound with significant scientific importance. It is known for its unique structure, which includes a tetrahydropyridine ring fused to a benzamide moiety. This compound is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
It’s known that the compound’s interaction with its targets leads to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride . These factors can include pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride typically involves the reaction of 4-piperidone hydrochloride with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a piperidine ring.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the tetrahydropyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Used in the synthesis of benzamide derivatives with potential biological activities.
Uniqueness
2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride is unique due to its specific structure, which combines a tetrahydropyridine ring with a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9;/h1-5,14H,6-8H2,(H2,13,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZRKENWZRCVLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=C2C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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